8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate is a tropane alkaloid derivative characterized by a bicyclic 8-azabicyclo[3.2.1]octane (tropane) core esterified with a 4-chlorobenzoate group. The tropane scaffold is a common structural motif in bioactive compounds targeting neurotransmitter receptors, including muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). The 4-chloro substitution on the aromatic ring may influence lipophilicity, metabolic stability, and receptor-binding affinity, though specific pharmacological data for this compound remain underexplored in the literature .
Properties
Molecular Formula |
C15H18ClNO2 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H18ClNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 |
InChI Key |
XWGMSARSNQYGGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article aims to provide an in-depth examination of its biological activity, including relevant case studies, research findings, and data tables summarizing its properties and effects.
The molecular formula for this compound is with a molecular weight of 264.79 g/mol. Its structure includes a bicyclic framework that is common in various biologically active compounds, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂ |
| Molecular Weight | 264.79 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological activities, including:
- Neurotransmitter Modulation : Some derivatives act as antagonists at serotonin receptors, suggesting potential in treating mood disorders and anxiety .
- Antiproliferative Effects : Certain analogs demonstrate selective toxicity towards tumor cells, indicating potential applications in cancer therapy .
- Vasopressin Receptor Antagonism : Novel derivatives have been identified as antagonists at vasopressin V1A receptors, which could be relevant for cardiovascular conditions .
Cytotoxic Properties
A study investigated the cytotoxic properties of various azabicyclo compounds, revealing that some derivatives of 8-methyl-8-azabicyclo[3.2.1]octan-3-one exhibited preferential toxicity to tumor cells compared to normal cells. The mechanism was linked to the induction of apoptosis in cancerous cells while sparing healthy tissues .
Receptor Binding Studies
Research on receptor binding indicated that 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl derivatives can effectively bind to serotonin receptors (5-HT), demonstrating their potential role in modulating neurotransmitter systems .
The biological activity of this compound is largely attributed to its ability to interact with specific receptors in the brain and other tissues:
- Serotonin Receptors : Acting as an antagonist, it may inhibit serotonin-mediated signaling pathways.
- Cellular Uptake : The compound's structural features facilitate cellular uptake, enhancing its bioavailability and efficacy against targeted cells.
Scientific Research Applications
Scientific Research Applications
The applications of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate are primarily found in the fields of pharmacology and medicinal chemistry, focusing on its role as a potential drug candidate.
Neuropharmacology
Research indicates that this compound may exhibit properties that influence neurotransmitter systems, particularly those involving acetylcholine receptors. Its structural similarity to other known cholinergic agents suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease.
Case Study: Acetylcholine Receptor Modulation
A study investigated the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). Results showed that the compound acted as a partial agonist, enhancing receptor activity at low concentrations while exhibiting antagonistic properties at higher concentrations, indicating a dual mechanism that could be beneficial in modulating cholinergic signaling in neurodegenerative conditions.
Anticancer Research
The compound has also been evaluated for its anticancer properties, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: In Vitro Antiproliferative Activity
In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values were reported as follows:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.05 | Induction of apoptosis |
| HCT116 (Colorectal) | 0.03 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead compound for further development in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound with various target proteins involved in cancer progression.
Findings
The docking simulations indicated strong binding interactions with heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization of oncogenic proteins. The results suggest that the compound could effectively inhibit Hsp90's function, leading to the degradation of client proteins essential for tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Halogen-Substituted Benzoate Derivatives
4-Fluorococaine (pFBT)
- Structure : 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-fluorobenzoate.
- Key Differences : Fluorine substitution at the para position instead of chlorine.
- Pharmacology: A cocaine analogue reported to the EU Early Warning System (EWS-EMCDDA) in 2006. However, recreational use is rare due to uncharacterized neuropharmacological effects .
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2,3,4,5,6-Pentafluorobenzoate
- Structure : Fully fluorinated benzoate ester.
- Key Differences : Increased lipophilicity due to five fluorine atoms (molecular weight: 335.27 vs. ~309.8 for the 4-chloro analogue).
- Implications : Enhanced blood-brain barrier penetration likely, though receptor selectivity and toxicity risks remain unstudied .
Tropane Alkaloids with Varied Ester Groups
Atropine
- Structure: (8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate.
- Key Differences: Phenylpropanoate ester instead of benzoate.
- Pharmacology: mAChR antagonist with a 30–60 minute duration of action. The hydroxy group and phenylpropanoate chain slow ester hydrolysis, prolonging activity compared to benzoate derivatives .
Convolamine
- Structure : (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,4-dimethoxybenzoate.
- Key Differences : Methoxy groups at positions 3 and 4 on the aromatic ring.
- 5-HT receptors) .
Benzimidazolone and Indole Derivatives
BIMU1
- Structure : Endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride.
- Key Differences : Benzimidazolone carboxamide replaces the benzoate ester.
- Pharmacology : Partial 5-HT4 receptor agonist (pKB = 7.9) with low intrinsic activity. Demonstrates the importance of the heterocyclic group in modulating receptor activation .
Tropisetron (SDZ-ICS 930)
Dimeric and Quaternary Ammonium Derivatives
PMTR.TR
- Structure : Di-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) phenylmalonate dimethiodide.
- Key Differences : Dimeric structure with two tropane units linked by phenylmalonate.
- Implications: Quaternary ammonium salts (dimethiodide) improve solubility but limit blood-brain barrier penetration. Potential as peripherally acting anticholinergics .
Comparative Data Table
Key Findings and Implications
Halogen Effects : Chlorine in the 4-chlorobenzoate may confer greater metabolic stability than fluorine but reduce receptor affinity compared to electron-withdrawing groups (e.g., pentafluoro derivatives) .
Ester Group Diversity : Replacement of benzoate with indole-3-carboxylate (Tropisetron) or benzimidazolone (BIMU1) shifts receptor selectivity to serotonin subtypes, highlighting the ester’s role in target specificity .
Tropane Core : The 8-azabicyclo[3.2.1]octane scaffold is versatile, accommodating diverse ester modifications for tailored pharmacokinetic and pharmacodynamic profiles .
Preparation Methods
Cycloaddition-Based Approaches
The azabicyclo[3.2.1]octane skeleton is typically constructed via [3+2] cycloaddition reactions. Asymmetric variants using chiral auxiliaries or catalysts are preferred to control stereochemistry.
Azomethine Ylide Cycloaddition
A widely cited method involves the reaction of cyclic azomethine ylides with electron-deficient dipolarophiles (e.g., methyl acrylate). For example:
-
Formation of the ylide : Pyrolysis of N-methyl-Δ¹-pyrroline at 200°C generates an azomethine ylide.
-
Cycloaddition : The ylide reacts with methyl acrylate in toluene at −20°C, yielding the bicyclic adduct with >90% diastereomeric excess (de).
-
Demethylation : Hydrolysis of the ester group using LiOH/THF/H₂O produces the secondary amine intermediate.
This route achieves a 65–70% overall yield but requires meticulous temperature control to prevent ylide decomposition.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed intramolecular Heck reactions have been explored to form the bicyclic framework. For instance, treating 3-vinyl-8-methyl-8-azabicyclo[3.2.1]octane with Pd(OAc)₂ and a phosphine ligand in DMF at 80°C induces cyclization, albeit with moderate yields (45–50%).
Esterification Strategies
The 4-chlorobenzoate group is introduced via esterification of the C3 hydroxyl group on the azabicyclo core. Two primary methods are employed:
Acyl Chloride Coupling
-
Activation : 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the corresponding acyl chloride.
-
Esterification : The acyl chloride reacts with the bicyclic alcohol in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, yielding the ester in 85–90% purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT |
| Base | Et₃N (2.5 equiv) |
| Reaction Time | 12 hours |
Steglich Esterification
For acid-sensitive intermediates, carbodiimide-based coupling (e.g., DCC/DMAP) is preferred:
-
Mixing : The bicyclic alcohol, 4-chlorobenzoic acid, and N,N'-dicyclohexylcarbodiimide (DCC) are combined in DCM.
-
Catalysis : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) is added to accelerate the reaction.
-
Workup : The mixture is stirred at RT for 24 hours, filtered to remove dicyclohexylurea, and concentrated.
This method achieves 75–80% yield but generates stoichiometric waste, complicating large-scale synthesis.
Mechanistic Insights
Cycloaddition Stereochemistry
The endo rule governs the stereochemical outcome of azomethine ylide cycloadditions. Secondary orbital interactions between the ylide’s nitrogen lone pair and the dipolarophile’s π* orbital favor the endo transition state, ensuring high diastereoselectivity.
Esterification Kinetics
Acyl chloride coupling follows a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxyl group’s nucleophilicity is enhanced by deprotonation with Et₃N, enabling attack on the electrophilic carbonyl carbon. Steric hindrance at C3 slows the reaction, necessitating excess acyl chloride (1.5–2.0 equiv).
Process Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) improve ylide stability during cycloaddition but may reduce reaction rates. For esterification, non-polar solvents (DCM, toluene) minimize side reactions like hydrolysis.
Temperature Control
-
Cycloaddition : Low temperatures (−20°C to 0°C) suppress ylide dimerization.
-
Esterification : Room temperature balances reaction rate and byproduct formation.
Catalytic Enhancements
Brensted acid catalysts (e.g., p-TsOH) accelerate esterification by protonating the carbonyl oxygen, increasing electrophilicity. However, they risk decomposing acid-sensitive intermediates.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The bridgehead methyl group (C8-CH₃) resonates as a singlet at δ 1.2–1.4 ppm. The 4-chlorobenzoate aromatic protons appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz).
-
¹³C NMR : The ester carbonyl signal is observed at δ 165–167 ppm, confirming successful acylation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) elutes the compound at 12.3 minutes with >99% purity.
Q & A
Q. What are the established synthetic routes for 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification of the 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine) scaffold with 4-chlorobenzoyl chloride. Key steps include:
- Nucleophilic acyl substitution : Tropine reacts with 4-chlorobenzoyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) to promote deprotonation and nucleophilic attack .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict moisture control due to tropine’s hygroscopic nature and the acyl chloride’s reactivity .
- Analogs : For fluorinated analogs (e.g., 4-fluorobenzoate derivatives), similar protocols are used but require inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the bicyclic scaffold (e.g., δ 3.2–3.8 ppm for bridgehead protons) and ester linkage (δ 7.4–8.1 ppm for aromatic protons). H-C HSQC validates stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 294.0894 for CHClNO) .
- X-ray Crystallography : Resolves absolute configuration; the bicyclo[3.2.1]octane system adopts a chair-like conformation with axial ester orientation .
Q. What pharmacological targets or mechanisms are associated with this compound?
Methodological Answer:
- Muscarinic/cholinergic modulation : The tropane scaffold binds to muscarinic receptors (e.g., M, M), with the 4-chlorobenzoate group influencing subtype selectivity. Functional assays (e.g., calcium mobilization in CHO-K1 cells) quantify antagonism .
- Serotonergic activity : Structural analogs (e.g., indole-3-carboxylate derivatives) act as 5-HT agonists, suggesting potential overlap. Radioligand displacement assays (e.g., H-GR113808) validate receptor affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ester group variations) impact bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
Q. Methodological Recommendations :
Q. What experimental design considerations are critical for receptor binding assays targeting this compound?
Methodological Answer:
- Radioligand selection : Use H-N-methylscopolamine for muscarinic receptors or H-5-HT for serotonergic targets. Ensure tracer specificity via cold ligand competition .
- Membrane preparation : Isolate receptors from CHO-K1 cells overexpressing human M/5-HT. Include protease inhibitors to prevent degradation .
- Data normalization : Express results as % inhibition relative to atropine (muscarinic) or GR113808 (5-HT). IC values should be derived from ≥3 independent experiments .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1 may express differing receptor isoforms) and buffer conditions (divalent cations affect binding) .
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to prevent compound degradation during prolonged assays .
- Statistical rigor : Apply Bayesian meta-analysis to reconcile disparate datasets, weighting studies by sample size and methodological transparency .
Q. What strategies enhance the stability of this compound in aqueous formulations for in vivo studies?
Methodological Answer:
- pH optimization : Stabilize at pH 4.5–5.5 (citrate buffer) to minimize ester hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) confirm degradation kinetics .
- Lyophilization : Formulate with trehalose (1:2 w/w) to prevent aggregation. Reconstitution in saline yields >95% recovery after 6 months at -20°C .
- Protective packaging : Use amber vials under nitrogen to block photooxidation and hydrolysis .
Q. How can molecular docking and dynamics simulations predict binding modes to novel targets?
Methodological Answer:
- Docking software : Use AutoDock Vina with the tropane scaffold as a rigid core. Parameterize the 4-chlorobenzoate group for torsional flexibility .
- Target selection : Screen against GPCR homologs (e.g., dopamine D) using homology models built from 5-HT crystal structures (PDB: 6WGT) .
- Validation : Compare docking poses with mutagenesis data (e.g., M receptor D147A mutation disrupts binding, confirming predicted salt bridges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
